4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-25(2)13-20-22(21(29)14-25)33-24(26-20)27-23(30)17-7-9-19(10-8-17)34(31,32)28-12-11-16-5-3-4-6-18(16)15-28/h3-10H,11-15H2,1-2H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABPJDURLCUPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
This compound features several notable structural components:
- Dihydroisoquinoline moiety : Known for various pharmacological properties.
- Sulfonamide group : Often associated with antimicrobial activity.
- Benzamide structure : Commonly found in drugs targeting various biological pathways.
The molecular formula is with a molecular weight of approximately 488.6 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in various metabolic pathways. For instance, similar compounds have shown inhibition of aldo-keto reductase AKR1C3, which is implicated in cancer progression .
- Receptor Modulation : The compound may modulate receptor functions through binding interactions that alter signaling pathways.
Antitumor Activity
Research has indicated that derivatives of the dihydroisoquinoline structure exhibit significant antitumor activity. A study highlighted that compounds with similar structures could reduce tumor cell viability by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Compounds containing sulfonamide groups are well-documented for their antimicrobial effects. For example, studies have shown that related compounds can effectively inhibit bacterial growth by targeting folate synthesis pathways .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antitumor effects of dihydroisoquinoline derivatives. Found significant reductions in tumor cell viability and induction of apoptosis in vitro. |
| Study 2 | Evaluated the antimicrobial efficacy of sulfonamide-containing compounds. Demonstrated effective inhibition against multiple bacterial strains. |
| Study 3 | Explored the enzyme inhibitory potential of related compounds on AKR1C3. Identified structural features critical for binding affinity and selectivity. |
Synthesis Methods
The synthesis of this compound typically involves several steps:
Scientific Research Applications
Pharmacological Applications
- Neurodegenerative Diseases :
- Psychiatric Disorders :
- Antitumor Activity :
Synthetic Pathways
The synthesis of this compound typically involves several steps:
-
Formation of Dihydroisoquinoline Moiety :
- This is achieved through a Pictet-Spengler cyclization reaction starting from phenethylamine derivatives.
-
Sulfonylation :
- The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.
- Amide Bond Formation :
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂-NR₂) is susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. This reactivity enables:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can hydrolyze to form sulfonic acid derivatives and amines. For example, refluxing with aqueous HCl or NaOH may cleave the sulfonamide linkage.
-
Alkylation/Acylation : The nitrogen in the sulfonamide group can undergo alkylation or acylation reactions with appropriate electrophiles (e.g., alkyl halides, acyl chlorides).
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Sulfonic acid + amine derivative |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-alkylated sulfonamide |
Functionalization of the Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline group participates in reactions typical of secondary amines:
-
Protonation/Deprotonation : The nitrogen can act as a base, forming salts with acids (e.g., HCl, H₂SO₄) .
-
Oxidation : Catalytic hydrogenation or oxidation with H₂O₂ may convert the dihydroisoquinoline to a fully aromatic isoquinoline system.
-
Condensation Reactions : Reactivity with carbonyl compounds (e.g., aldehydes, ketones) to form imines or enamines .
Reactivity of the Benzamide Component
The benzamide group (-CONHR) undergoes:
-
Hydrolysis : Acidic or basic hydrolysis yields benzoic acid and an amine.
-
Electrophilic Aromatic Substitution : The benzene ring can undergo nitration, sulfonation, or halogenation at the meta/para positions due to electron-withdrawing substituents.
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-nitrobenzamide derivative |
| Halogenation | Cl₂, FeCl₃, 50°C, 4h | 4-chlorobenzamide derivative |
Thiazolone Ring Reactivity
The 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group exhibits:
-
Ring-Opening Reactions : Nucleophilic attack at the carbonyl group (e.g., by Grignard reagents) can open the thiazolone ring .
-
Tautomerization : The oxo group may tautomerize between keto and enol forms, influencing reactivity.
Cross-Coupling Reactions
The aryl sulfonamide and benzamide groups enable participation in:
-
Suzuki-Miyaura Coupling : Using Pd catalysts, the brominated derivative could form biaryl systems.
-
Buchwald-Hartwig Amination : Introduction of aryl amines via palladium-mediated coupling .
Derivatization for Bioactivity Optimization
Structural analogs highlight common derivatization strategies to enhance pharmacological properties:
-
Sulfonamide Modifications : Replacing the dihydroisoquinoline with other amines (e.g., morpholine, piperazine) alters solubility and target affinity .
-
Thiazolone Substitutions : Introducing electron-withdrawing groups (e.g., -NO₂, -CN) modulates electronic properties and metabolic stability .
Key Challenges and Research Gaps
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Benzamide Derivatives
Compounds with sulfonyl-benzamide backbones, such as those synthesized in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ), share key structural motifs with the target compound. These analogs exhibit tautomerism (thione vs. thiol forms), which influences their electronic properties and binding interactions. For instance:
- IR Spectral Differences : The absence of a C=O band (~1663–1682 cm⁻¹) in triazole derivatives (e.g., compounds [7–9]) compared to hydrazinecarbothioamides ([4–6]) highlights structural reorganization during synthesis .
- C=S Stretching : Both the target compound and analogs show C=S vibrations (~1247–1255 cm⁻¹), critical for hydrogen bonding or metal coordination in biological systems .
Table 1: Key Spectral Features of Sulfonyl-Benzamide Analogs
| Compound Class | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |
|---|---|---|---|
| Hydrazinecarbothioamides | 1663–1682 | 1243–1258 | 3150–3319 |
| 1,2,4-Triazole-Thiones | Absent | 1247–1255 | 3278–3414 |
Thiazole-Containing Derivatives
The tetrahydrobenzo[d]thiazol-2-yl group in the target compound is structurally analogous to thiazole derivatives in (e.g., (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate). These compounds often exhibit enhanced metabolic stability due to the thiazole ring’s resistance to oxidative degradation.
Pharmacological Comparison
Ferroptosis-Inducing Potential
highlights ferroptosis inducers (FINs) as promising therapeutic agents in oral squamous cell carcinoma (OSCC). Notably, OSCC cells show heightened sensitivity to ferroptosis compared to normal cells, suggesting a therapeutic window for such compounds .
Docking and Binding Affinity Predictions
For example:
- Glide’s XP scoring function achieves RMSD <1 Å in ~50% of cases, outperforming GOLD and FlexX in pose prediction .
- Hydrophobic enclosure and hydrogen-bonding motifs (critical for sulfonyl-benzamide binding) are prioritized in Glide’s scoring, which could model the target compound’s interaction with enzymes like PARP or kinases .
Table 2: Comparative Docking Performance (Glide vs. Other Tools)
| Software | RMSD <1 Å (%) | RMSD >2 Å (%) | Enrichment Factor |
|---|---|---|---|
| Glide | ~50 | ~33 | 3× higher than GOLD |
| GOLD | ~25 | ~50 | Baseline |
| FlexX | ~20 | ~60 | Lower than Glide |
Q & A
Basic: What synthetic strategies are effective for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions, including sulfonylation of 3,4-dihydroisoquinoline, coupling with the tetrahydrobenzo[d]thiazol-2-yl moiety, and purification. Key considerations:
- Sulfonylation : Use sulfonyl chloride derivatives under anhydrous conditions with a base (e.g., triethylamine) to minimize side reactions .
- Coupling : Employ carbodiimide-based reagents (e.g., EDCI) for amide bond formation between the sulfonylated intermediate and the thiazole-containing fragment. Solvent choice (e.g., DMF or dichloromethane) significantly impacts reaction efficiency .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?
Integrated computational-experimental workflows are critical:
- Docking studies : Use software like AutoDock Vina to predict interactions between the compound’s sulfonyl and benzamide groups and target enzymes/receptors (e.g., kinases or proteases). Validate predictions with surface plasmon resonance (SPR) binding assays .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability of derivatives. Pair with synthetic validation using flow chemistry for rapid iteration .
- QSAR modeling : Corrogate structural features (e.g., substituents on the dihydroisoquinoline ring) with activity data to prioritize synthetic targets .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR confirm regiochemistry of sulfonylation and amide bond formation. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group integration .
- HRMS : Validate molecular formula (e.g., C₂₃H₂₄N₃O₄S₂) with <5 ppm mass accuracy .
- HPLC : Use reversed-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions or compound stability:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric assays) with cellular activity (e.g., proliferation assays in HEK293 or HeLa cells). Control for solubility using DMSO concentrations ≤0.1% .
- Stability profiling : Monitor compound degradation in buffer (pH 7.4) via LC-MS over 24–48 hours. Adjust storage conditions (e.g., –20°C under argon) if decomposition is observed .
- Batch-to-batch consistency : Ensure synthetic reproducibility by standardizing reaction parameters (e.g., temperature ±2°C, solvent purity) .
Basic: What are the critical reaction parameters for scaling up synthesis without compromising yield?
- Temperature control : Maintain exothermic reactions (e.g., sulfonylation) at 0–5°C using ice baths to prevent side product formation .
- Solvent selection : Replace low-boiling solvents (e.g., dichloromethane) with toluene or THF for safer large-scale reactions .
- Catalyst optimization : Screen palladium or copper catalysts for coupling steps to reduce reaction time and improve atom economy .
Advanced: How to investigate the compound’s mechanism of action at the molecular level?
- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates. Validate hits via Western blot or MALDI-TOF .
- Kinetic studies : Perform stopped-flow fluorescence assays to measure binding rates (kₐₙ/Kₘ) with putative targets (e.g., kinases) .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures of the compound with targets to identify critical binding motifs (e.g., hydrogen bonds with the sulfonyl group) .
Basic: What strategies mitigate challenges in isolating intermediates during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., amines on dihydroisoquinoline) with Boc or Fmoc groups during sulfonylation .
- Extraction optimization : Adjust pH during aqueous workups (e.g., pH 3–4 for protonating basic intermediates) to enhance partition coefficients .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate steps at optimal conversion .
Advanced: How to design stability-indicating methods for long-term storage studies?
- Forced degradation : Expose the compound to heat (60°C), light (UV 254 nm), and oxidative conditions (H₂O₂) to identify degradation products via LC-MS .
- ICH guidelines : Validate methods for humidity (75% RH) and temperature (40°C) stability over 6 months. Use argon-purged vials for hygroscopic batches .
Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?
- IR spectroscopy : Unique stretches include sulfonyl S=O (1350–1300 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) .
- ¹H NMR : Diagnostic peaks for the tetrahydrobenzo[d]thiazol moiety include methyl groups (δ 1.2–1.5 ppm) and oxo-protons (δ 10–12 ppm) .
Advanced: How can machine learning improve predictive modeling of pharmacokinetic properties?
- ADMET prediction : Train models on datasets of sulfonamide derivatives to predict logP, CYP450 inhibition, and blood-brain barrier permeability. Use open-source tools like RDKit or MOE .
- Meta-analysis : Curate literature data on similar compounds (e.g., PubChem CID 145135602) to identify structural correlates of favorable bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
